2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone

Overview

Description

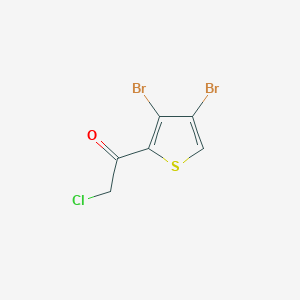

“2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone” is a chemical compound with the molecular formula C6H3Br2ClOS . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone” consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), oxygen (O), and sulfur (S) atoms .Scientific Research Applications

Cyclization Reactions : Compounds similar to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone have been used in cyclization reactions. For instance, 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone was used in cyclization processes to produce heterocyclic compounds, highlighting its role in synthesizing new chemical entities (Fan, Cao, Xu, & Zhang, 1998).

Enzymatic Processes in Drug Synthesis : Analogous chloro-ethanone compounds have been employed in enzymatic processes for the synthesis of chiral intermediates used in drug production. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for Ticagrelor, was synthesized from a related chloro-ethanone compound using a ketoreductase (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).

Biotransformation for Chiral Synthesis : Similar chloro-ethanone derivatives have been used in biotransformation processes to synthesize chiral intermediates for antifungal agents. This demonstrates the potential of using microbial biocatalysis for enantioselective synthesis, as seen with a bacterial strain transforming 2-chloro-1-(2,4-dichlorophenyl) ethanone (Miao, Liu, He, & Wang, 2019).

Antimycotic Activity : Derivatives of benzo[b]thienylmethyl ethers, structurally related to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, have been synthesized and tested for antimycotic activity. This indicates the potential use of similar compounds in developing new antifungal drugs (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).

Synthesis of Heterocyclic Compounds : Compounds like 1-(2-chloro-5-nitrophenyl)ethanone, related to the chemical , have been used in the synthesis of aminobenzo[b]thiophenes, demonstrating their utility in creating diverse heterocyclic structures (Androsov, Solovyev, Petrov, Butcher, & Jasinski, 2010).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name |

2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClOS/c7-3-2-11-6(5(3)8)4(10)1-9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHYHNZCCIEQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)CCl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea](/img/structure/B2375316.png)

![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/no-structure.png)

![7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375324.png)

![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)

![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)

![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)